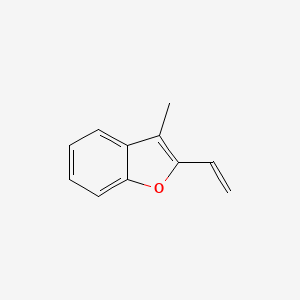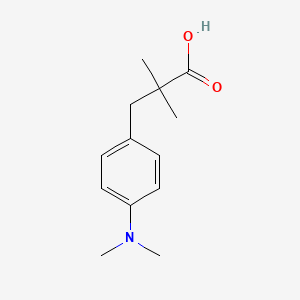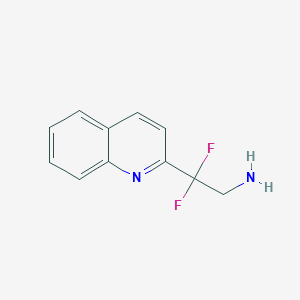
2-Quinolineethanamine, beta,beta-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinolineethanamine, beta,beta-difluoro- is a fluorinated derivative of quinoline. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines, which are known for their diverse applications in medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolineethanamine, beta,beta-difluoro- typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms with fluorine atoms. This can be achieved using reagents such as diethylaminosulfur trifluoride or other fluorinating agents . The reaction conditions often require anhydrous and oxygen-free environments to prevent side reactions and ensure high yields .
Industrial Production Methods
For large-scale production, the synthesis of 2-Quinolineethanamine, beta,beta-difluoro- can be optimized using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity. The use of strong acids and bases in a controlled environment is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Quinolineethanamine, beta,beta-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Diethylaminosulfur trifluoride, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline carboxylic acids, while reduction can yield quinoline derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
2-Quinolineethanamine, beta,beta-difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Mecanismo De Acción
The mechanism of action of 2-Quinolineethanamine, beta,beta-difluoro- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes, resulting in antibacterial or antineoplastic effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.
Difluoroalkanes: Compounds with two fluorine atoms attached to an alkane chain.
Uniqueness
2-Quinolineethanamine, beta,beta-difluoro- is unique due to its specific structure, which combines the quinoline ring with difluoroethanamine. This combination provides distinct biological activities and chemical reactivity that are not observed in other fluorinated compounds .
Propiedades
Fórmula molecular |
C11H10F2N2 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2,2-difluoro-2-quinolin-2-ylethanamine |
InChI |
InChI=1S/C11H10F2N2/c12-11(13,7-14)10-6-5-8-3-1-2-4-9(8)15-10/h1-6H,7,14H2 |
Clave InChI |
ZZPAGRSCFBYMGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



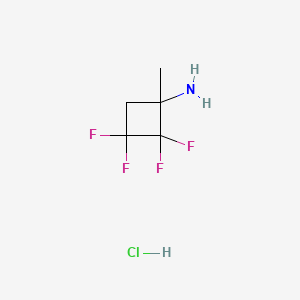
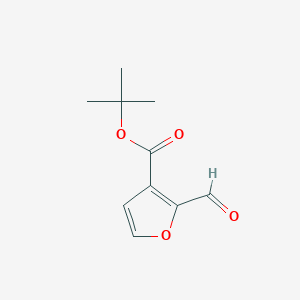
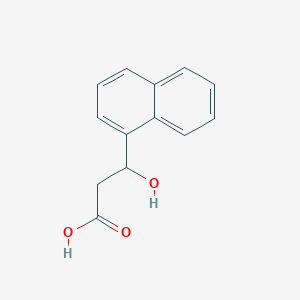

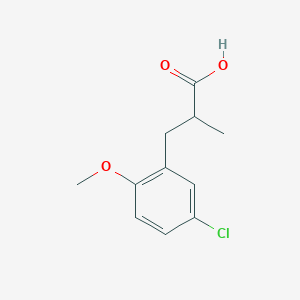
![7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13599280.png)
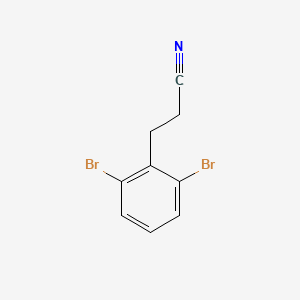
![Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13599287.png)
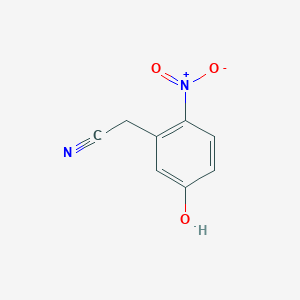

![2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide](/img/structure/B13599327.png)
